molecular formula C10H9ClO2 B12834081 Methyl 3-chloro-2-phenylacrylate

Methyl 3-chloro-2-phenylacrylate

Cat. No.: B12834081
M. Wt: 196.63 g/mol
InChI Key: SQTTWKMMMBZUPW-VQHVLOKHSA-N
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Description

Methyl 3-chloro-2-phenylacrylate is an organic compound belonging to the class of acrylates It is characterized by the presence of a phenyl group, a chlorine atom, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-phenylacrylate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-phenylacrylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. For example, the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor has been demonstrated to be efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-2-phenylacrylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.

    Polymerization: The compound can undergo free radical polymerization to form polymers with desirable properties.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols.

    Catalysts: Strong acids (e.g., sulfuric acid) for esterification, radical initiators (e.g., AIBN) for polymerization.

    Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as amides, thioesters, or ethers can be formed.

    Polymers: Poly(this compound) and copolymers with other acrylates or methacrylates.

Scientific Research Applications

Methyl 3-chloro-2-phenylacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-chloro-2-phenylacrylate involves its reactivity towards nucleophiles and electrophiles. The ester functional group can undergo hydrolysis, while the double bond can participate in addition reactions. The chlorine atom can be substituted by various nucleophiles, leading to the formation of diverse products. These reactions are facilitated by the electronic properties of the phenyl and chlorine substituents, which influence the reactivity of the acrylate moiety .

Comparison with Similar Compounds

    Methyl 2-chloro-3-phenylacrylate: Similar structure but with different positioning of the chlorine atom.

    Ethyl 3-chloro-2-phenylacrylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-bromo-2-phenylacrylate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: Methyl 3-chloro-2-phenylacrylate is unique due to its specific reactivity profile, which is influenced by the combination of the phenyl group, chlorine atom, and ester functional group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and materials science .

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

methyl (E)-3-chloro-2-phenylprop-2-enoate

InChI

InChI=1S/C10H9ClO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-7H,1H3/b9-7+

InChI Key

SQTTWKMMMBZUPW-VQHVLOKHSA-N

Isomeric SMILES

COC(=O)/C(=C/Cl)/C1=CC=CC=C1

Canonical SMILES

COC(=O)C(=CCl)C1=CC=CC=C1

Origin of Product

United States

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